molecular formula C17H14FN3 B6347794 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine CAS No. 1354927-00-6

4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Cat. No. B6347794
CAS RN: 1354927-00-6
M. Wt: 279.31 g/mol
InChI Key: KILMANCKGRZAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, also known as 4-FPP, is a chemical compound that has been studied for its potential applications in a variety of scientific fields. This compound has been found to exhibit a variety of biochemical and physiological effects, and its potential applications have been explored in both laboratory experiments and clinical research.

Scientific Research Applications

4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied for its potential applications in a variety of scientific fields. It has been found to possess anti-inflammatory and analgesic properties, and has been studied as a potential treatment for pain. It has also been studied as a potential antidepressant and anxiolytic, and has been found to possess neuroprotective effects. Additionally, 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been studied as a potential anti-cancer agent, and has been found to have anti-tumor properties.

Mechanism of Action

The exact mechanism of action of 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is still not fully understood. However, it is believed to act as a monoamine reuptake inhibitor, meaning that it inhibits the reuptake of monoamine neurotransmitters such as serotonin and norepinephrine. This inhibition of reuptake leads to an increase in the concentration of these neurotransmitters in the brain, which is thought to be responsible for the antidepressant and anxiolytic effects of 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine. Additionally, 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to possess anti-inflammatory and analgesic properties, which are thought to be due to its inhibition of cyclooxygenase-2 (COX-2) enzyme activity.
Biochemical and Physiological Effects
4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to possess a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, it has been found to possess neuroprotective effects, and has been found to reduce the levels of pro-inflammatory cytokines in the brain. Additionally, 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been found to possess anticonvulsant and antidepressant effects, and has been found to increase the levels of serotonin and norepinephrine in the brain.

Advantages and Limitations for Lab Experiments

4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a number of advantages and limitations when used in laboratory experiments. On the one hand, 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. Additionally, it has been found to possess a number of biochemical and physiological effects, making it a useful tool for studying the effects of different compounds on the body. On the other hand, 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has a number of potential side effects, including nausea, dizziness, and headaches. Additionally, its effects on the body are not fully understood, making it difficult to predict the potential outcomes of experiments involving 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine.

Future Directions

There are a number of potential future directions for research involving 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine. For example, further research could be done to elucidate the exact mechanism of action of 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine, as well as to explore its potential applications in clinical settings. Additionally, further research could be done to explore the potential side effects of 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine and to develop methods for mitigating these side effects. Additionally, further research could be done to explore the potential applications of 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine in other fields, such as agriculture and environmental science. Finally, further research could be done to explore the potential synergistic effects of combining 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine with other compounds.

Synthesis Methods

The synthesis of 4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine has been reported in a number of studies. The most common method of synthesis involves the reaction of 3-fluorophenol and 2-methylphenol with ethylenediamine in the presence of an acid catalyst. The reaction produces a product with a yield of approximately 70%. Other methods of synthesis have also been reported, such as the reaction of 3-fluorophenol and 2-methylphenol with an acyl halide in the presence of a base catalyst.

properties

IUPAC Name

4-(3-fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3/c1-11-5-2-3-8-14(11)16-10-15(20-17(19)21-16)12-6-4-7-13(18)9-12/h2-10H,1H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILMANCKGRZAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NC(=C2)C3=CC(=CC=C3)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluorophenyl)-6-(2-methylphenyl)pyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.